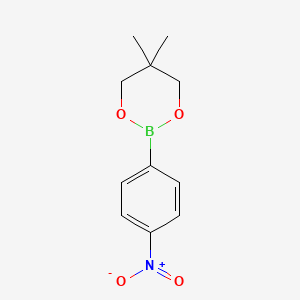
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane
Descripción general
Descripción
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane, also known as DNP, is a boron-containing compound that has been studied for its potential applications in various scientific fields. DNP is a relatively new compound, first synthesized in the early 2000s, and has been the subject of numerous research studies since then. DNP has a unique structure, consisting of a boron atom connected to two nitrophenyl groups and two methyl groups, and has been investigated for its ability to act as a catalyst in a variety of reactions. Additionally, DNP has been studied for its potential uses in a variety of scientific fields, including biochemistry, pharmacology, and materials science.
Aplicaciones Científicas De Investigación
-
2,2’-((4-bromophenyl)methylene)bis (3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
-
2,2’-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one)
-
2,2’- (Arylmethylene)bis (3-hydroxy-5,5-dimethylcyclohex-2-enone)
- Application: This compound is used for the formation of crystals via atom economy reaction and their antioxidant activity .
- Method: The compound is prepared by applying a simple Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes .
- Results: The prepared compound shows significant antioxidant checked by different procedures like DPPH, ABTS, and TAC .
-
In water–ultrasound-promoted synthesis of tetraketones and 2-substituted-1H-benzimidazoles
- Application: This method is used for the synthesis of various structurally diverse 2,2’-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 2-substituted-1H-benzimidazole derivatives .
- Method: The reaction was performed in water under ultrasound irradiation, using BiOCl nanoparticles as a catalyst .
- Results: The nanocatalyst was found to be reusable for seven subsequent reactions without much loss in activity .
-
2,2’-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
- Application: This compound is used for the formation of crystals via atom economy reaction and their antioxidant activity .
- Method: The compound is prepared by applying a simple Knoevenagel-Michael cascade procedure with 1,3-dicarbonyl compound and aldehydes .
- Results: The prepared compound shows significant antioxidant checked by different procedures like DPPH, ABTS, and TAC .
-
In water–ultrasound-promoted synthesis of tetraketones and 2-substituted-1H-benzimidazoles
- Application: This method is used for the synthesis of various structurally diverse 2,2’-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 2-substituted-1H-benzimidazole derivatives .
- Method: The reaction was performed in water under ultrasound irradiation, using BiOCl nanoparticles as a catalyst .
- Results: The nanocatalyst was found to be reusable for seven subsequent reactions without much loss in activity .
Propiedades
IUPAC Name |
5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO4/c1-11(2)7-16-12(17-8-11)9-3-5-10(6-4-9)13(14)15/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGGUJKPJNSZFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395670 | |
| Record name | 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane | |
CAS RN |
502622-85-7 | |
| Record name | 5,5-dimethyl-2-(4-nitrophenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



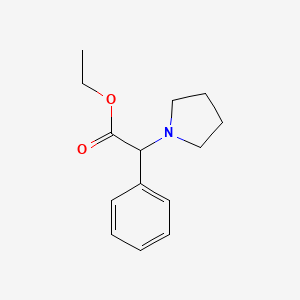
![1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene](/img/structure/B1608539.png)
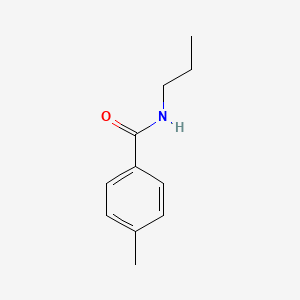
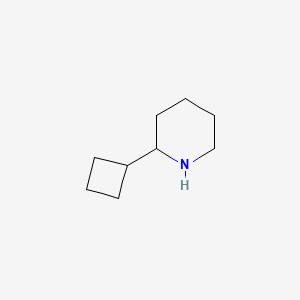
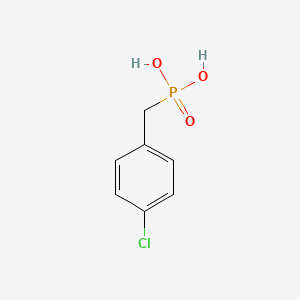
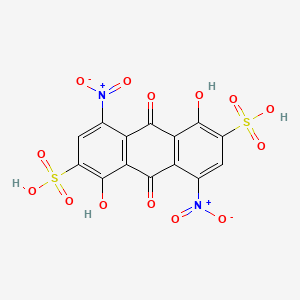
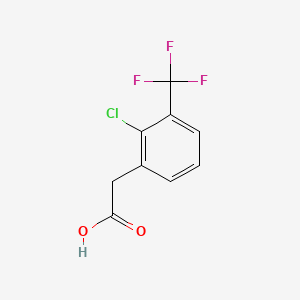
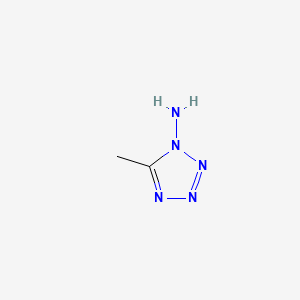
![Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate](/img/structure/B1608552.png)
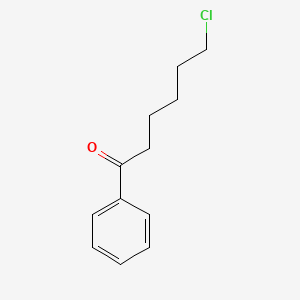
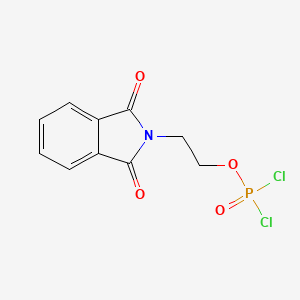
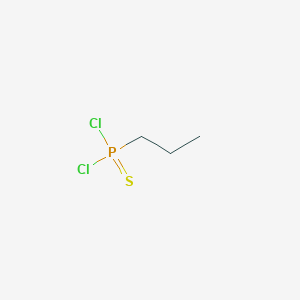
![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)
